molecular formula C10H8BrNO2 B2492515 4-bromo-5-methyl-1H-indole-2-carboxylic acid CAS No. 1857357-32-4

4-bromo-5-methyl-1H-indole-2-carboxylic acid

Cat. No. B2492515
CAS RN: 1857357-32-4
M. Wt: 254.083
InChI Key: SELHPNHZNPHXNL-UHFFFAOYSA-N
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Description

4-bromo-5-methyl-1H-indole-2-carboxylic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a derivative of indole, a significant heterocyclic system in natural products and drugs .


Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance in natural products and drugs . Indole derivatives can be prepared by the esterification of indole-5-carboxylic acid .


Molecular Structure Analysis

The molecular structure of 4-bromo-5-methyl-1H-indole-2-carboxylic acid is represented by the linear formula C9H6NO2Br . The 3D structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

Indole-2-carboxylic acid derivatives have been found to inhibit the strand transfer of HIV-1 integrase . The indole core and C2 carboxyl group chelate the two Mg 2+ ions within the active site of integrase .

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown significant antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . These compounds showed inhibitory activity against influenza A and CoxB3 virus .

Anti-inflammatory Activity

Indole derivatives also possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation, such as arthritis and other autoimmune diseases .

Anticancer Activity

Indole derivatives have been found to exhibit anticancer activity . They can be used in the development of new therapeutic agents for the treatment of various types of cancer .

Antioxidant Activity

The antioxidant activity of indole derivatives makes them potentially useful in combating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders, cardiovascular diseases, and aging .

Antimicrobial Activity

Indole derivatives have shown antimicrobial activity, making them potentially useful in the treatment of various bacterial and fungal infections .

Antidiabetic Activity

Indole derivatives have been found to possess antidiabetic properties . This makes them potentially useful in the management of diabetes .

Antimalarial Activity

Indole derivatives have demonstrated antimalarial activity . They could be used in the development of new drugs for the treatment of malaria .

Anticholinesterase Activity

Indole derivatives have shown anticholinesterase activity . This property could make them useful in the treatment of conditions such as Alzheimer’s disease .

Mechanism of Action

The mechanism of action of indole derivatives involves their interaction with various biological targets. For instance, they have been found to inhibit the strand transfer of HIV-1 integrase .

Future Directions

The future directions of research on 4-bromo-5-methyl-1H-indole-2-carboxylic acid and its derivatives could involve further exploration of their biological activities. For instance, their potential as inhibitors of MMP-13 for the treatment of arthritic diseases, as indoleamine 2,3-dioxygenase inhibitors, and as factor Xa inhibitors could be investigated . Additionally, their role in the synthesis of tubulin polymerization inhibitors and cancer cell growth inhibitors could be explored .

properties

IUPAC Name

4-bromo-5-methyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-5-2-3-7-6(9(5)11)4-8(12-7)10(13)14/h2-4,12H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELHPNHZNPHXNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-5-methyl-1H-indole-2-carboxylic acid

Synthesis routes and methods

Procedure details

The compound was prepared via 3-bromo-2,4-dimethylnitrobenzene (m.p. 52° C) and 3-(2-bromo-3-methyl-6-nitrophenyl)pyruvic acid (m.p. 196° C).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(2-bromo-3-methyl-6-nitrophenyl)pyruvic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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